

2-Cyclopentylcyclopentanone chemical properties and structure

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Compound of Interest

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An In-depth Technical Guide to **2-Cyclopentylcyclopentanone**: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Cyclopentylcyclopentanone**, a versatile ketone utilized extensively in the fragrance and flavor industries. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, stereochemistry, synthesis, and practical applications, grounding all information in established scientific literature.

Introduction: A Molecule of Sensory Significance

2-Cyclopentylcyclopentanone (CAS No: 4884-24-6) is a bicyclic ketone recognized for its distinct and pleasant aroma.^{[1][2]} Described as having a fruity, green, and minty character, it serves as a valuable ingredient in perfumery and flavor compositions.^{[1][3]} Its molecular structure, consisting of two five-membered rings, gives rise to unique physicochemical properties and olfactory notes that are highly sought after. This guide aims to provide a detailed exploration of its chemical identity, synthesis, and the scientific principles governing its use.

Molecular Structure and Stereochemistry

The chemical structure of **2-Cyclopentylcyclopentanone** is fundamental to its properties and function. A comprehensive understanding of its architecture is crucial for its synthesis and

application.

Chemical Structure

The IUPAC name for this compound is 2-cyclopentylcyclopentan-1-one.[1] Its structure features a cyclopentanone ring substituted at the alpha-position with a cyclopentyl group. The presence of the ketone functional group is the primary determinant of its chemical reactivity.

Stereochemistry

The carbon atom at the junction of the two rings (C2 of the cyclopentanone ring) is a chiral center. This means that **2-Cyclopentylcyclopentanone** can exist as a pair of enantiomers, (R)-**2-cyclopentylcyclopentanone** and (S)-**2-cyclopentylcyclopentanone**. Commercially available **2-Cyclopentylcyclopentanone** is typically supplied as a racemic mixture. The stereochemistry of related compounds is often designated as racemic, indicating a 1:1 mixture of enantiomers.[4] The specific olfactory properties of each enantiomer may differ, a common phenomenon in fragrance chemistry, though literature dedicated to the individual enantiomers of this specific compound is sparse.

Physicochemical and Spectroscopic Properties

A quantitative understanding of the physical and spectral properties of **2-Cyclopentylcyclopentanone** is essential for its handling, formulation, and quality control.

Physicochemical Data

The key physical properties of **2-Cyclopentylcyclopentanone** are summarized in the table below. These values are critical for predicting its behavior in various solvents and conditions, which is vital for formulation scientists.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₆ O	[1][2]
Molecular Weight	152.23 g/mol	[1]
CAS Number	4884-24-6	[1][2][5]
Appearance	Clear, colorless liquid	[1][2]
Odor	Fruity, green, minty, fresh, cool	[1][3][6]
Boiling Point	232-233 °C at 760 mmHg	[5][7]
Melting Point	-13 °C	[2]
Density	0.975 - 0.983 g/cm ³ at 20 °C	[1][7]
Refractive Index	1.475 - 1.481 at 20 °C	[1][7]
Solubility	Practically insoluble in water; Soluble in ethanol	[1][8]
Flash Point	~90 °C (194 °F)	[6][7]

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural confirmation and purity assessment of **2-Cyclopentylcyclopentanone**.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration in a five-membered ring ketone.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹³C-NMR: The spectrum shows a distinctive downfield signal for the carbonyl carbon (C=O) at approximately 219 ppm. Other signals correspond to the methine carbons and the various methylene carbons of the two cyclopentyl rings.[3]
 - ¹H-NMR: The proton spectrum is complex due to the overlapping signals of the numerous methylene (-CH₂-) protons in the two rings. The protons on the carbon alpha to the

carbonyl group will appear as multiplets.

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum shows a molecular ion peak (M^+) at m/z 152. A prominent base peak is observed at m/z 84, which can be attributed to a McLafferty-type rearrangement or cleavage, a common fragmentation pathway for ketones.^[3]

Synthesis of 2-Cyclopentylcyclopentanone

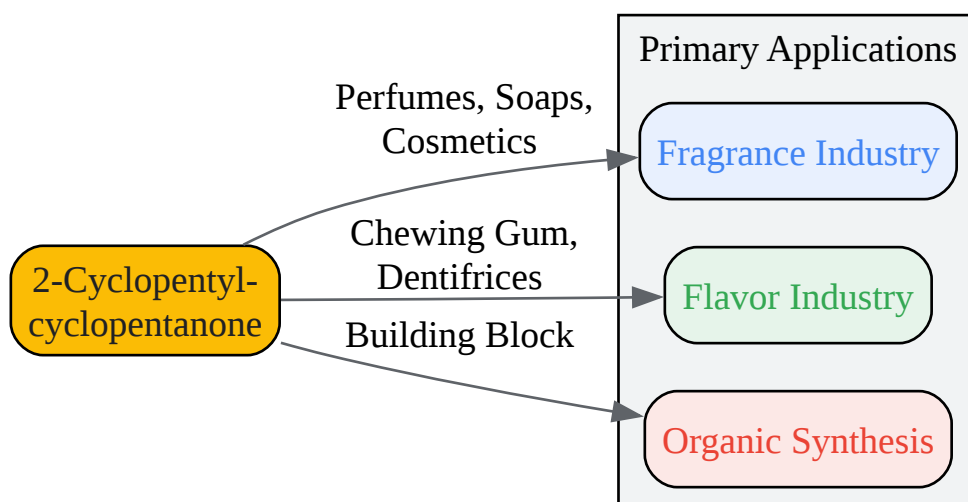
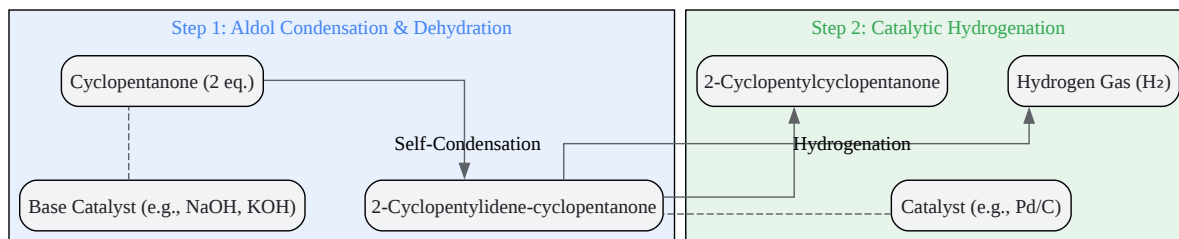
The synthesis of **2-Cyclopentylcyclopentanone** is a well-established process in industrial chemistry. The most common and economically viable route involves a two-step sequence starting from cyclopentanone.^[3] This process is valued for its operational simplicity and the availability of the starting material.

Synthetic Pathway Overview

The synthesis proceeds via two main stages:

- Base-Catalyzed Self-Condensation (Aldol Condensation): Two molecules of cyclopentanone react in the presence of a base to form 2-cyclopentylidene-cyclopentanone. This reaction is a classic example of an aldol condensation, where one molecule acts as a nucleophile (after forming an enolate) and the other as an electrophile, followed by dehydration to yield an α,β -unsaturated ketone.
- Catalytic Hydrogenation: The resulting 2-cyclopentylidene-cyclopentanone is then hydrogenated to saturate the carbon-carbon double bond, yielding the final product, **2-Cyclopentylcyclopentanone**.^[3]

The overall workflow is illustrated in the diagram below.



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